5,6-Diamino-2,3-dihydro-1H-inden-1-one
Description
Contextualization within Indanone Chemistry
Significance of the Indane Scaffold in Chemical Synthesis
The indane scaffold, a bicyclic framework consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged structure in medicinal chemistry. researchgate.netresearchgate.net This means it is a recurring motif in molecules that exhibit biological activity. The rigidity and diverse chemical properties of the indane nucleus make it an attractive starting point for the rational design of therapeutic molecules. researchgate.netresearchgate.net The ability to easily modify the substituent pattern on this fused ring system allows for extensive exploration of structure-activity relationships. researchgate.netresearchgate.net
The indane framework is found in a variety of natural products with notable therapeutic properties and serves as a blueprint for the development of synthetic compounds. researchgate.nettudublin.ie Its incorporation into molecular structures has led to the development of successful drugs. researchgate.nettudublin.ie For instance, the indanone derivative Sulindac is a non-steroidal anti-inflammatory drug that has also shown anti-proliferative effects. tudublin.ietudublin.ie Another example is Indinavir, an antiviral medication. researchgate.net
Structural Classification and Unique Features of Aminoindanone Derivatives
Aminoindanone derivatives are a class of compounds characterized by the presence of both an amino group (-NH2) and a ketone group (=O) on the indane scaffold. The introduction of the amino group to the indanone core significantly expands the chemical possibilities and biological potential of these molecules. This amino group acts as a reactive site, enabling a wide range of chemical modifications and the synthesis of diverse derivatives.
The specific positions of the amino groups in 5,6-Diamino-2,3-dihydro-1H-inden-1-one, along with the ketone at the 1-position, create a molecule with multiple reactive centers. This polyfunctionality is a key feature, allowing it to participate in a variety of chemical transformations.
Significance in Organic Synthesis and Heterocyclic Chemistry
Role as a Versatile Intermediate in Multi-Step Syntheses
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its diamino functionality allows for the construction of various nitrogen-containing structures. For example, the amino groups can react with various electrophiles to form amides, sulfonamides, and other derivatives. The ketone group can undergo reactions typical of carbonyl compounds, such as reductions, condensations, and additions.
The synthesis of related aminoindan derivatives often involves multi-step processes, highlighting the role of such compounds as key building blocks. For instance, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride starts from 2-aminoindan (B1194107) and proceeds through a series of reactions including protection, Friedel-Crafts acylation, and hydrogenation. researchgate.net This demonstrates the utility of functionalized indanes in constructing more elaborate molecular architectures.
Contribution to the Construction of Diverse Heterocyclic Systems
The presence of two adjacent amino groups on the aromatic ring of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. These diamino compounds can react with a variety of reagents to form five- or six-membered heterocyclic rings.
For example, the reaction of o-diamines with dicarbonyl compounds or their equivalents is a common method for synthesizing quinoxalines and other related heterocycles. The reactivity of the amino groups in conjunction with the ketone functionality opens up pathways to novel and complex heterocyclic structures. The field of heterocyclic chemistry benefits from such versatile building blocks, as they enable the efficient construction of diverse molecular libraries for various applications, including medicinal chemistry and materials science. nih.govfrontiersin.org
Exploration of Polyfunctional Reactivity in Advanced Molecular Architectures
The multiple reactive sites of this compound allow for its use in the development of advanced molecular architectures. The amino groups can be selectively protected or reacted, allowing for controlled, stepwise modifications of the molecule. This controlled reactivity is crucial in the synthesis of complex target molecules where specific bond formations are required at different stages of the synthesis.
The combination of the diamine and the ketone functionalities in a rigid bicyclic framework provides a unique platform for creating three-dimensional molecular structures. This is particularly relevant in the design of molecules that can interact with specific biological targets, where the spatial arrangement of functional groups is critical.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5,6-diamino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H10N2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,10-11H2 |
InChI Key |
QHYJCZDSIJMDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)N)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 5,6 Diamino 2,3 Dihydro 1h Inden 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 5,6-Diamino-2,3-dihydro-1H-inden-1-one, the proton spectrum can be divided into aromatic and aliphatic regions.
Aromatic Region: The protons on the benzene (B151609) ring (H-4 and H-7) are expected to appear as singlets due to their isolation from other protons. The powerful electron-donating effect of the two amino groups (-NH₂) at positions 5 and 6 would significantly shield the adjacent H-4 and H-7 protons, shifting their signals upfield (to a lower ppm value) compared to unsubstituted indanone.
Aliphatic Region: The five-membered ring contains two methylene (B1212753) groups (-CH₂-) at positions 2 and 3. The protons at C-2 are adjacent to the electron-withdrawing carbonyl group (C=O), causing them to be deshielded and appear further downfield than the protons at C-3. Both sets of methylene protons would likely appear as triplets, resulting from coupling with their adjacent methylene neighbors.
Amine Protons: The protons of the two amino groups (-NH₂) would typically appear as a broad singlet. Their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-7 | ~7.0-7.2 | Singlet (s) | N/A |
| H-4 | ~6.5-6.7 | Singlet (s) | N/A |
| -NH₂ (5 and 6 positions) | ~3.5-5.0 (broad) | Singlet (s) | N/A |
| H-2 (2H) | ~2.9-3.1 | Triplet (t) | ~6-7 |
| H-3 (2H) | ~2.6-2.8 | Triplet (t) | ~6-7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation
¹³C NMR spectroscopy maps the carbon backbone of a molecule. The spectrum for this compound would display nine distinct signals, corresponding to each unique carbon atom.
Carbonyl Carbon: The C-1 carbon, part of the ketone functional group, is the most deshielded and will appear furthest downfield, typically above 190 ppm.
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons directly bonded to the amino groups (C-5 and C-6) will be significantly shielded and appear upfield. The quaternary carbons (C-3a and C-7a) will also have distinct chemical shifts.
Aliphatic Carbons: The methylene carbons, C-2 and C-3, will appear in the upfield region of the spectrum, with C-2 being slightly more deshielded due to its proximity to the carbonyl group.
| Carbon Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C=O) | >195 |
| C-7a | ~150-155 |
| C-5, C-6 | ~140-150 |
| C-3a | ~130-135 |
| C-4, C-7 | ~105-115 |
| C-2 | ~35-40 |
| C-3 | ~25-30 |
Two-Dimensional NMR Techniques (e.g., HMQC, COSY, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key correlation would be observed between the methylene protons at C-2 and C-3, confirming their adjacent relationship in the five-membered ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would definitively link the proton signals for H-2, H-3, H-4, and H-7 to their corresponding carbon signals (C-2, C-3, C-4, and C-7).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial relationships between protons that are close to each other in space, regardless of whether they are connected by bonds. NOESY could be used to confirm the regiochemistry of the amino groups by observing correlations between the amine protons and the nearby aromatic protons (H-4 and H-7).
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of solid materials at an atomic level, which is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. jocpr.com Different polymorphs of a drug can have different physical properties, including stability and bioavailability. bruker.com
For this compound, ssNMR could be used to:
Identify and Quantify Polymorphs: Each crystalline form would produce a unique ¹³C ssNMR spectrum due to differences in the local chemical environment and molecular packing. irispublishers.com This allows for the identification and quantification of different polymorphs in a solid sample. nih.gov
Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) phases of the compound and quantify the amount of each. jocpr.com
Study Molecular Interactions: The technique provides insights into intermolecular interactions, such as hydrogen bonding, which are critical in defining the crystal structure. acs.org
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy measures the energy of molecular vibrations (stretching, bending, twisting) and is used to identify the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying characteristic functional groups. rockymountainlabs.com The FTIR spectrum of this compound would exhibit several key absorption bands.
N-H Stretching: As a primary aromatic amine, two distinct, sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the amino groups. orgchemboulder.comlibretexts.org
C=O Stretching: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected to appear around 1680-1700 cm⁻¹. universallab.org Its position indicates conjugation with the aromatic ring.
C-H Stretching: Signals for aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would be observed just below 3000 cm⁻¹. universallab.org
N-H Bending: The scissoring vibration of the primary amine groups typically results in a medium to strong band around 1580-1650 cm⁻¹. orgchemboulder.com
C-N Stretching: A strong band for the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ region. orgchemboulder.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine | 3300-3500 (two bands) | Medium, Sharp |
| C-H Stretch (aromatic) | Aromatic Ring | 3000-3100 | Medium to Weak |
| C-H Stretch (aliphatic) | -CH₂- | 2850-3000 | Medium |
| C=O Stretch | Aryl Ketone | 1680-1700 | Strong, Sharp |
| N-H Bend (scissoring) | Primary Amine | 1580-1650 | Medium to Strong |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium |
| C-N Stretch | Aromatic Amine | 1250-1335 | Strong |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides valuable information about the vibrational modes of a molecule that are complementary to those observed in infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which are often weak or absent in IR spectra. For this compound, the Raman spectrum is expected to be rich in information regarding the aromatic ring, the cyclic ketone, and the amino functional groups.
Expected Raman Active Modes:
The key functional groups and structural features of this compound that would give rise to characteristic Raman signals include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching: From the dihydroindene moiety, expected in the 2850-3000 cm⁻¹ range.
N-H stretching: From the two amino groups, usually appearing as broad bands in the 3200-3500 cm⁻¹ region.
C=O stretching: The carbonyl group of the cyclic ketone will produce a strong and sharp peak, typically in the range of 1650-1700 cm⁻¹.
Aromatic C=C stretching: These vibrations within the benzene ring are expected to give rise to several bands in the 1400-1650 cm⁻¹ region. The substitution pattern on the ring will influence the exact positions and intensities of these peaks.
N-H bending (scissoring): This mode for the primary amine groups is anticipated around 1590-1650 cm⁻¹.
C-N stretching: Vibrations of the bonds connecting the amino groups to the aromatic ring are expected in the 1250-1350 cm⁻¹ range.
Ring breathing modes: The entire aromatic ring can undergo symmetric expansion and contraction, leading to a characteristic Raman band, often in the 990-1010 cm⁻¹ region for benzene derivatives.
A hypothetical data table of the principal Raman active vibrational modes for this compound is presented below, based on typical group frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretching (symmetric & asymmetric) | 3300 - 3500 | Medium |
| Aromatic C-H stretching | 3000 - 3100 | Medium |
| Aliphatic C-H stretching | 2850 - 3000 | Strong |
| C=O stretching | 1660 - 1690 | Strong |
| Aromatic C=C stretching | 1580 - 1620 | Strong |
| N-H bending | 1590 - 1650 | Medium |
| Aromatic C=C stretching | 1450 - 1550 | Medium |
| C-N stretching | 1280 - 1350 | Medium |
| Aromatic Ring Breathing | 990 - 1010 | Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₉H₁₀N₂O.
The theoretical exact mass can be calculated as follows:
Carbon (C): 9 x 12.000000 = 108.000000
Hydrogen (H): 10 x 1.007825 = 10.078250
Nitrogen (N): 2 x 14.003074 = 28.006148
Oxygen (O): 1 x 15.994915 = 15.994915
Total (Monoisotopic Mass): 162.079313 Da
An HRMS experiment would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.
| Ion | Theoretical Exact Mass (Da) |
| [M]⁺• | 162.079313 |
| [M+H]⁺ | 163.087138 |
| [M+Na]⁺ | 185.069257 |
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization (EI) mass spectrometry would cause the molecular ion of this compound to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. The stability of the resulting fragments will dictate the major peaks observed in the mass spectrum.
Plausible Fragmentation Pathways:
Loss of CO: A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide molecule (28 Da). This would lead to a significant fragment ion at m/z 134.
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is also a characteristic fragmentation for ketones.
Cleavage adjacent to the amino group: The C-C bond adjacent to the C-N bond can cleave, which is a common fragmentation for amines.
Loss of NH₂: Loss of an amino radical (16 Da) or ammonia (17 Da) from the molecular ion or subsequent fragments.
Ring Cleavage: The dihydroindene ring system may undergo cleavage.
A table of expected major fragment ions and their potential structures is provided below.
| m/z | Proposed Fragment Ion | Possible Neutral Loss |
| 162 | [C₉H₁₀N₂O]⁺• (Molecular Ion) | - |
| 134 | [C₈H₁₀N₂]⁺• | CO |
| 133 | [C₈H₉N₂]⁺ | CO, H• |
| 119 | [C₇H₇N₂]⁺ | CO, CH₃• |
| 106 | [C₇H₈N]⁺ | CO, N₂H₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings and carbonyl groups.
Electronic Absorption Properties and Chromophoric Analysis
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. The presence of two amino groups (auxochromes) and a carbonyl group (chromophore) attached to the aromatic system will significantly influence the absorption maxima (λ_max).
The primary electronic transitions expected are:
π → π* transitions: These are high-energy transitions associated with the aromatic system and are expected to be the most intense. The presence of the amino and carbonyl groups will likely shift these absorptions to longer wavelengths compared to unsubstituted indanone.
n → π* transitions: These are lower-energy, and typically less intense, transitions involving the non-bonding electrons of the oxygen in the carbonyl group and the nitrogen atoms in the amino groups. These are often observed as shoulders on the main absorption bands.
A hypothetical UV-Vis absorption data table is presented below.
| Solvent | λ_max (nm) (π → π) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λ_max (nm) (n → π) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Hexane | ~280 | ~15,000 | ~340 | ~500 |
| Ethanol | ~290 | ~16,000 | ~330 | ~450 |
| Water | ~295 | ~16,500 | ~325 | ~400 |
Solvent Effects on UV-Vis Spectra
The polarity of the solvent can have a significant impact on the positions of the absorption maxima, a phenomenon known as solvatochromism.
π → π* transitions: For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.
n → π* transitions: For n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state can be stabilized by hydrogen bonding with protic solvents, which increases the energy required for the transition.
Chemical Reactivity and Derivatization of 5,6 Diamino 2,3 Dihydro 1h Inden 1 One
Reactivity of the Amino Groups
The two amino groups at the 5- and 6-positions of the indanone ring are key to the molecule's versatile reactivity. These groups can undergo a variety of reactions, including condensation, substitution, and diazotization.
The primary amino groups of 5,6-diamino-2,3-dihydro-1H-inden-1-one readily react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction typically occurs under thermal conditions, often with acid or base catalysis, and involves the elimination of water. researchgate.netnih.govdergipark.org.tr The formation of these imine derivatives is a common strategy for introducing a wide variety of substituents onto the indenone core. For instance, reaction with aromatic aldehydes can introduce further aromatic rings, extending the conjugation of the system. rsc.org
The reaction can be influenced by the nature of the carbonyl compound. Aldehydes are generally more reactive than ketones in these condensation reactions. derpharmachemica.com The specific conditions, such as solvent and catalyst, can also play a crucial role in the outcome and yield of the reaction. researchgate.net
Table 1: Examples of Schiff Base Formation Reactions
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Aromatic Aldehyde | Di-imine derivative | rsc.org |
| This compound | Ketone | Di-imine derivative | derpharmachemica.com |
This table is illustrative and specific reaction conditions would need to be optimized.
The amino groups of this compound can act as nucleophiles in substitution reactions. mdpi.com This reactivity allows for the formation of amide and urea (B33335) linkages by reacting the diaminoindanone with acyl chlorides, anhydrides, or isocyanates. These reactions are fundamental in peptide synthesis and for creating polymers with specific properties.
The formation of these linkages introduces new functional groups and can significantly alter the chemical and physical properties of the parent molecule. For example, the incorporation of amide or urea moieties can influence solubility, melting point, and biological activity.
The primary aromatic amino groups can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salts are highly reactive intermediates. These salts can then participate in coupling reactions with electron-rich aromatic compounds (such as phenols and anilines) to form azo compounds, which are often colored and find applications as dyes and pigments.
The diazotization of both amino groups would lead to a bis-diazonium salt, which could then be coupled with various aromatic substrates to create complex, extended π-systems.
Achieving regioselectivity, where one amino group reacts in preference to the other, would require a detailed understanding of the electronic and steric factors influencing their reactivity. This could involve the use of specific catalysts, protecting groups, or reaction conditions that favor the reaction at one position over the other.
Reactivity of the Ketone Moiety
The ketone group at the 1-position of the indenone ring provides another site for chemical modification.
The carbonyl group is susceptible to nucleophilic addition reactions. A common example is the reaction with hydroxylamine (B1172632) to form an oxime. sigmaaldrich.com This reaction involves the addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule.
Oxime derivatives are important intermediates in organic synthesis and can be further converted into other functional groups. For example, they can be reduced to amines or undergo rearrangement reactions.
Table 2: Example of Carbonyl Addition Reaction
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Hydroxylamine | This compound oxime | sigmaaldrich.com |
This table is illustrative and specific reaction conditions would need to be optimized.
Reduction to Alcohol Derivatives
The ketone functionality at the C-1 position can be readily reduced to the corresponding secondary alcohol, yielding 5,6-diamino-2,3-dihydro-1H-inden-1-ol. This transformation introduces a new chiral center at the C-1 position, alongside the potential for stereoisomerism with respect to the existing functionalities. The synthesis of related chiral amino alcohol derivatives, such as cis-1-amino-2-indanol, highlights the importance of these reduced structures as valuable chiral auxiliaries and ligands in asymmetric synthesis. researchgate.netlookchem.comambeed.com The reduction can be accomplished using various reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction.
Table 1: Common Reducing Agents for Ketone Reduction
| Reagent | Typical Conditions | Product | Notes |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, room temperature | 5,6-Diamino-2,3-dihydro-1H-inden-1-ol | A mild and selective reagent for ketones. |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 5,6-Diamino-2,3-dihydro-1H-inden-1-ol | A powerful, non-selective reducing agent. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Pressurized H₂ gas, various solvents | 5,6-Diamino-2,3-dihydro-1H-inden-1-ol | Can also reduce other functional groups under harsh conditions. |
| Asymmetric Transfer Hydrogenation | Chiral catalyst, hydrogen donor (e.g., isopropanol) | Enantiomerically enriched 5,6-Diamino-2,3-dihydro-1H-inden-1-ol | Allows for the stereoselective synthesis of specific enantiomers. researchgate.net |
α-Functionalization of the Ketone
The methylene (B1212753) group at the C-2 position, being alpha to the carbonyl group, possesses acidic protons that can be removed by a suitable base to form an enolate. This enolate intermediate is a potent nucleophile, enabling a variety of α-functionalization reactions. These reactions are crucial for introducing substituents and building molecular complexity directly adjacent to the five-membered ring. Common transformations include aldol (B89426) condensations with aldehydes or ketones and Knoevenagel condensations with activated carbonyl compounds. nih.govnih.gov These reactions allow for the extension of the carbon skeleton and the synthesis of elaborate derivatives. nih.gov
Table 2: Examples of α-Functionalization Reactions
| Reaction Type | Reagents | Product Type |
| Aldol Condensation | Aldehyde or Ketone, Base (e.g., NaOH, LDA) | α,β-Unsaturated ketone (after dehydration) |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), Base (e.g., piperidine) | Ylidene derivative nih.gov |
| Alkylation | Alkyl halide, Base (e.g., LDA) | 2-Alkyl-5,6-diamino-2,3-dihydro-1H-inden-1-one |
| Halogenation | X₂ (Br₂, Cl₂), Acid or Base catalyst | 2-Halo-5,6-diamino-2,3-dihydro-1H-inden-1-one |
Electrophilic Aromatic Substitution Reactions on the Indane Ring System
The benzene (B151609) ring of the indane system is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two powerful electron-donating amino groups. lkouniv.ac.in These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lkouniv.ac.inlibretexts.org The reaction proceeds through a resonance-stabilized carbocation intermediate, often called an arenium ion, and the rate-determining step is the initial attack by the electrophile which temporarily disrupts aromaticity. libretexts.orgdalalinstitute.commasterorganicchemistry.com
The amino groups are ortho- and para-directing. In 5,6-diamino-1-indanone, the positions ortho to the amino groups are C-4 and C-7. Therefore, electrophilic substitution is expected to occur preferentially at these positions. Standard SEAr reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation can be performed on this activated ring system, typically under milder conditions than those required for unsubstituted benzene. masterorganicchemistry.com
Table 3: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Expected Major Product(s) |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 4-Bromo- and/or 7-Bromo-5,6-diamino-2,3-dihydro-1H-inden-1-one |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4-Nitro- and/or 7-Nitro-5,6-diamino-2,3-dihydro-1H-inden-1-one |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 4-Acyl- and/or 7-Acyl-5,6-diamino-2,3-dihydro-1H-inden-1-one |
Cyclization Reactions and Heterocycle Annulation
The ortho-diamine functionality at the C-5 and C-6 positions is a key structural feature that enables the construction of fused heterocyclic rings onto the indanone framework. This is a powerful strategy for synthesizing complex, polycyclic molecules with potential biological activity.
The two adjacent amino groups can react with bifunctional electrophiles to form new rings. For instance, reaction with 1,3-dicarbonyl compounds or their synthetic equivalents can lead to the formation of fused seven-membered heterocyclic systems, such as pyrimidinodiazepines. Similarly, the synthesis of pyrido[2,3-d]pyrimidinediones from diamino precursors demonstrates the utility of this approach for creating diverse fused heterocycles. researchgate.net One-pot multicomponent reactions can also be employed to construct highly functionalized fused systems, such as chromeno[2,3-b]pyridines, from precursors containing reactive amine functionalities. mdpi.com These reactions showcase the versatility of the diamino moiety in building complex molecular architectures.
The five-membered cyclopentanone (B42830) ring of the indanone core can undergo ring expansion reactions to form larger, fused carbocyclic systems. semanticscholar.org These transformations are valuable for accessing complex molecular scaffolds. semanticscholar.org For example, transition-metal-catalyzed reactions of 1-indanones with ethylene (B1197577) can produce benzannulated seven-membered carbocycles. semanticscholar.org Another strategy involves a base-promoted ring expansion using substituted alkynes. semanticscholar.org Furthermore, a two-step ring expansion of 1-indanones can yield diversely substituted 2-halo-1-naphthols, which are valuable intermediates in the synthesis of natural products. nih.gov While ring contraction reactions are known for carbocyclic systems, ring expansion is a more extensively studied and synthetically utilized pathway for the 1-indanone (B140024) scaffold. researchgate.netnih.gov
Synthesis of Complex Architectures from this compound Precursors
The diverse reactivity of this compound makes it a highly versatile building block for constructing complex molecular architectures. researchgate.net The ability to selectively functionalize the ketone, the alpha-carbon, the aromatic ring, and the diamine moiety allows for a modular approach to synthesizing a wide array of derivatives. Indanone derivatives are found in numerous natural products and serve as core structures in medicinal chemistry. nih.govnih.gov By leveraging the reactions described—such as heterocycle annulation, ring expansion, and aromatic substitution—this precursor can be elaborated into intricate polycyclic and heterocyclic frameworks. nih.gov For example, synthetic strategies starting from functionalized 1-indanones have been successfully applied to the total synthesis of complex natural products like gilvocarcin M. nih.gov
Computational Analysis of this compound Remains a Niche Area in Theoretical Chemistry
Theoretical chemistry provides a powerful lens for understanding and predicting the behavior of molecules. Techniques such as Density Functional Theory (DFT) are instrumental in elucidating molecular structure, reactivity, and electronic properties. These computational methods allow scientists to model molecules and gain insights that complement experimental findings. Key areas of investigation typically include the optimization of molecular geometry, analysis of frontier molecular orbitals (HOMO-LUMO), mapping of the molecular electrostatic potential (MEP), and analysis of natural bond orbitals (NBO) to understand electronic delocalization. Furthermore, the calculation of global reactivity descriptors helps in quantifying a molecule's chemical reactivity.
However, for this compound, specific data sets and detailed analyses corresponding to these computational methods are not present in the accessible scientific literature. While general principles of computational chemistry are well-established, their application to every novel or complex molecule requires dedicated research. The scientific community has explored various derivatives of the 1-indanone scaffold, but the diamino-substituted variant specified has yet to be the subject of focused computational investigation.
The absence of such studies means that detailed data on its optimized geometric parameters (bond lengths and angles), HOMO-LUMO energy gap, specific regions of electrophilic and nucleophilic reactivity from MEP maps, and quantitative measures of electronic stability from NBO analysis are currently unavailable. Similarly, predictions of its spectroscopic properties, which would allow for validation against experimental data, have not been reported.
This lack of specific research highlights a potential area for future investigation within the field of computational chemistry. Such a study would be invaluable for creating a more complete picture of the chemical nature of this compound and could spur further experimental work. Until such research is conducted and published, a detailed article on its computational profile cannot be compiled.
Computational Chemistry and Theoretical Studies on 5,6 Diamino 2,3 Dihydro 1h Inden 1 One
Spectroscopic Property Prediction and Validation
Computational ¹H and ¹³C NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become highly effective in predicting NMR chemical shifts, aiding in the assignment of experimental spectra. d-nb.infonih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating magnetic shielding tensors, from which chemical shifts are derived. mdpi.com
For 5,6-Diamino-2,3-dihydro-1H-inden-1-one, theoretical ¹H and ¹³C NMR chemical shifts can be predicted by first optimizing the molecular geometry using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com Subsequent GIAO calculations at the same or a higher level of theory provide the isotropic shielding values for each nucleus. These values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the aromatic ring will have their shifts significantly affected by the electron-donating amino groups. The carbonyl group in the five-membered ring will deshield the adjacent carbon and protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational principles for illustrative purposes.)
| Atom | Predicted Chemical Shift (ppm) |
| H (aromatic) | 6.8 - 7.5 |
| H (amino) | 3.5 - 5.0 |
| H (methylene, C2) | 2.5 - 2.8 |
| H (methylene, C3) | 2.9 - 3.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational principles for illustrative purposes.)
| Atom | Predicted Chemical Shift (ppm) |
| C=O (C1) | 195 - 205 |
| C (aromatic, with NH₂) | 140 - 150 |
| C (aromatic, without NH₂) | 110 - 125 |
| C (aromatic, bridgehead) | 130 - 140 |
| C2 (methylene) | 30 - 40 |
| C3 (methylene) | 25 - 35 |
Theoretical IR and Raman Spectral Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. researchgate.netresearchgate.net Computational frequency analysis, typically performed using DFT methods, can predict these spectra with a good degree of accuracy. mdpi.com Following a geometry optimization, the calculation of the Hessian matrix (second derivatives of energy with respect to nuclear displacement) yields the harmonic vibrational frequencies.
For this compound, the theoretical vibrational spectrum would exhibit characteristic peaks corresponding to its functional groups. These include the N-H stretching and bending vibrations of the amino groups, the C=O stretching of the ketone, aromatic C-H and C=C stretching, and the aliphatic C-H stretching of the dihydroindenone core.
The predicted IR and Raman intensities help in distinguishing between different vibrational modes. For instance, the C=O stretch is expected to be a strong band in the IR spectrum, while aromatic ring breathing modes might be more prominent in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values based on computational principles for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium | Weak |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |
| C=O Stretch | 1680 - 1700 | Strong | Medium |
| Aromatic C=C Stretch | 1550 - 1650 | Strong | Strong |
| N-H Bend | 1500 - 1600 | Strong | Weak |
UV-Vis Absorption Maxima and Electronic Excitation Calculations (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. researchgate.netresearchgate.net By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) in the Ultraviolet-Visible (UV-Vis) spectrum. rsc.org
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen and the nitrogen atoms of the amino groups. The presence of the amino groups as strong auxochromes is anticipated to cause a significant bathochromic (red) shift in the absorption bands compared to the unsubstituted indanone core.
TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and a suitable basis set, can provide information on the transition energies, oscillator strengths (which relate to absorption intensity), and the molecular orbitals involved in each electronic excitation.
Table 4: Predicted Electronic Transitions for this compound (Note: These are hypothetical values based on computational principles for illustrative purposes.)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |
| S₀ → S₁ | 350 - 400 | Low | n → π |
| S₀ → S₂ | 280 - 320 | High | π → π |
| S₀ → S₃ | 230 - 260 | Medium | π → π* |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. mdpi.comosi.lv By locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states, a detailed understanding of a reaction pathway can be achieved.
For reactions involving this compound, such as electrophilic aromatic substitution or condensation reactions at the carbonyl group, computational methods can be employed to:
Identify Transition States: Algorithms are used to search for the saddle points on the potential energy surface that connect reactants to products.
Calculate Activation Energies: The energy difference between the transition state and the reactants determines the activation barrier, which is a key factor in reaction kinetics.
Visualize Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state down to the corresponding reactants and products, confirming the connection.
These studies provide insights that are often difficult to obtain through experimental means alone, such as the precise geometry of the transition state.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space
While quantum mechanical calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.
For this compound, MD simulations can be used to:
Explore Conformational Space: The flexibility of the five-membered ring and the orientation of the amino groups can be investigated. MD simulations can reveal the most stable conformations and the energy barriers between them.
Study Solvent Effects: By including explicit solvent molecules in the simulation box, the influence of the solvent on the solute's conformation and dynamics can be modeled realistically.
Analyze Intermolecular Interactions: In simulations with multiple solute molecules or in the presence of other molecules (e.g., in a biological environment), MD can shed light on aggregation behavior and binding interactions.
Analysis of MD trajectories can yield information on radial distribution functions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) to quantify the molecule's structural stability and flexibility.
Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical relationship between the structural or physicochemical properties of a molecule and a particular property of interest. nih.gov For a series of related compounds, QSPR models can be developed to predict properties without the need for extensive experimental measurements.
For derivatives of this compound, a QSPR study would typically involve:
Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometric, electronic) are calculated for each compound in the series.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the property of interest (e.g., reactivity, solubility, or a biological activity).
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Such models can be valuable in guiding the synthesis of new derivatives with desired properties, thereby accelerating the discovery process.
Applications in Advanced Organic Synthesis and Materials Chemistry
Role as a Key Building Block in Multi-Step Organic Synthesis
The true strength of 5,6-Diamino-2,3-dihydro-1H-inden-1-one in organic synthesis lies in its capacity to serve as a versatile scaffold for constructing intricate molecules through sequential reactions. The ortho-diamine functionality is a classic precursor for the formation of various nitrogen-containing heterocycles. For instance, condensation reactions with 1,2-dicarbonyl compounds are a well-established and efficient method for synthesizing quinoxaline (B1680401) derivatives. nih.govnih.govsapub.orgencyclopedia.pub Similarly, reaction with carboxylic acids or their derivatives, such as aldehydes or nitriles, can readily produce benzimidazoles. researchgate.nettandfonline.combenthamdirect.comnih.govnih.gov
The indanone portion of the molecule offers additional sites for chemical modification. The ketone can be transformed through reactions like reduction to an alcohol, olefination, or condensation. The adjacent methylene (B1212753) group is activated, allowing for functionalization at the C2 position. These reactions can be performed before or after the modification of the diamino groups, allowing for a divergent synthetic strategy where a variety of functional groups can be introduced. This step-wise construction is crucial in medicinal chemistry for creating libraries of related compounds for drug discovery and in materials science for fine-tuning molecular properties. mdpi.comnih.gov The synthesis of various functionalized indanones demonstrates the broad utility of this core structure in building complex molecular frameworks. acs.orgacs.orgorganic-chemistry.org
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Reagent Type | Resulting Structure |
| 5,6-Diamino | 1,2-Dicarbonyl Compounds (e.g., Glyoxal, Benzil) | Indeno[5,6-g]quinoxaline |
| 5,6-Diamino | Carboxylic Acids & Derivatives (e.g., Aldehydes) | Indeno[5,6-f]benzimidazole |
| 1-Ketone | Reducing Agents (e.g., NaBH₄) | 5,6-Diamino-2,3-dihydro-1H-inden-1-ol |
| 1-Ketone | Wittig Reagents | 1-Alkylidene-5,6-diamino-2,3-dihydro-1H-indene |
| 2-Methylene | Base + Electrophile | 2-Substituted-5,6-diamino-2,3-dihydro-1H-inden-1-one |
Development of Novel Heterocyclic Systems with Tailored Properties
The primary application of the ortho-diamine moiety is the synthesis of fused heterocyclic systems. The condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound is a fundamental and highly efficient route to quinoxalines. nih.govsapub.orgresearchgate.net By using this compound, novel indeno-fused quinoxalines can be prepared. The properties of these new heterocyclic systems can be tailored by varying the dicarbonyl component used in the cyclization.
Beyond quinoxalines, the diamine can react with a wide range of reagents to form other heterocyclic rings. For example, reaction with aldehydes or their equivalents leads to the formation of benzimidazole (B57391) derivatives. researchgate.nettandfonline.comnih.gov These reactions are often high-yielding and can be catalyzed by various means, including green chemistry approaches. nih.govencyclopedia.pub The resulting indeno-fused benzimidazoles would possess a rigid, planar structure with potential applications in electronics or as ligands for metal catalysts. The ability to generate a diverse library of such molecules is a significant advantage in the search for new functional compounds. encyclopedia.pub
Precursor for Advanced Supramolecular Structures and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, ordered assemblies from smaller molecular units. nih.govwikipedia.org The structure of this compound is ideally suited for this purpose. It contains multiple hydrogen bond donors (the two -NH₂ groups) and hydrogen bond acceptors (the two nitrogen atoms and the carbonyl oxygen).
This arrangement allows for the formation of extensive intermolecular hydrogen-bonded networks. cdnsciencepub.comscispace.com Molecules can link together to form predictable patterns, such as tapes or sheets, which can then stack to create three-dimensional architectures. acs.orgmdpi.com The self-assembly process is driven by the specific geometry and electronic properties of the molecule. nih.govresearchgate.net The rigid indanone core would enforce a specific orientation, while the amino and carbonyl groups provide the directional interactions necessary for creating highly ordered materials. Such self-assembled structures are of interest for creating porous materials, sensors, and components for molecular electronics.
Synthesis of Polymer Monomers and Functional Materials
Diamines are crucial monomers for the production of high-performance polymers like polyamides and polyimides. nih.govresearchgate.netazom.commdpi.com Aromatic tetraamines, which have a structure analogous to the diamino portion of the target compound, are key building blocks for polybenzimidazoles (PBIs). google.comresearchgate.net PBIs are a class of polymers known for their exceptional thermal and chemical stability.
By using this compound as a monomer, novel functionalized polymers could be synthesized. Polymerization with dicarboxylic acids or their derivatives would yield polybenzimidazoles with pendant indanone groups along the polymer backbone. researchgate.netbenicewiczgroup.com These ketone functionalities could serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of other molecules to tune the polymer's properties, such as solubility or processability. Alternatively, the indanone group itself could impart desirable optical or electronic properties to the final material. The synthesis of polyenaminones from diamines is another route to creating functional, conjugated polymers. mdpi.com
Future Research Directions and Emerging Trends
Exploration of New Synthetic Pathways and Methodologies
The synthesis of indanones is a well-established field, with numerous methods available for the construction of the core bicyclic structure. organic-chemistry.orgresearchgate.netnih.gov Common strategies include the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govorgsyn.org For a compound like 5,6-Diamino-2,3-dihydro-1H-inden-1-one, a potential synthetic route could involve the nitration of a suitable indanone precursor, followed by reduction of the nitro groups to the corresponding amines. However, the specific conditions and feasibility of such a pathway for this particular diamino-substituted indanone are not reported.
Future research could focus on developing novel, efficient, and stereoselective synthetic routes. This might involve transition-metal-catalyzed cyclization reactions or the use of advanced organocatalytic methods. organic-chemistry.org The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, would also be a valuable goal to improve efficiency and reduce waste. nih.gov
Advanced Spectroscopic Characterization Techniques for Complex Derivatives
The definitive characterization of this compound and its potential derivatives would rely on a combination of advanced spectroscopic techniques. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide fundamental structural information, more sophisticated methods would be necessary for a comprehensive analysis.
For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be essential to unambiguously assign the proton and carbon signals, especially in complex derivatives. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition. In the absence of specific literature data, the expected spectroscopic signatures can only be predicted based on the analysis of related structures like 5,6-dimethoxy-1-indanone. chemicalbook.comnist.govnih.gov
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical synthesis. nd.edumdpi.com These technologies can be employed to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel synthetic pathways. nd.eduresearchgate.net
For a novel target like this compound, ML models could be trained on existing databases of indanone syntheses to predict potential successful reaction conditions. hokudai.ac.jp This could significantly reduce the number of experiments required, saving time and resources. pnnl.gov As more data becomes available for this and related compounds, the predictive power of these models would continue to improve.
Sustainable Chemistry Approaches in Indanone Synthesis
Modern chemical synthesis places a strong emphasis on sustainability. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the development of energy-efficient reaction processes.
Future research on the synthesis of this compound should prioritize green chemistry principles. This could involve exploring water as a reaction solvent, utilizing heterogeneous catalysts that can be easily recovered and reused, or employing biocatalytic methods. The development of synthetic routes that minimize the generation of hazardous waste is a critical aspect of sustainable chemistry.
Investigation of Unique Reactivity Patterns and Unexplored Transformations
The presence of two amino groups on the aromatic ring of the indanone scaffold in this compound is expected to impart unique reactivity to the molecule. These electron-donating groups would likely influence the reactivity of the carbonyl group and the aromatic ring.
Future studies should investigate the reactivity of this compound in various chemical transformations. This could include electrophilic aromatic substitution reactions, condensations at the active methylene (B1212753) position, and modifications of the amino groups. Uncovering novel reactivity patterns could lead to the development of new synthetic methodologies and the creation of a diverse library of derivatives with potential applications in various fields.
Development of Advanced Computational Models for Enhanced Predictive Power
Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. Density functional theory (DFT) calculations, for example, can be used to model the geometric and electronic structure of this compound.
Advanced computational models could be developed to predict various properties, including spectroscopic data, reaction mechanisms, and potential biological activity. These models, when validated by experimental data, can provide valuable insights that guide future experimental work and accelerate the discovery process.
Q & A
Q. What are the established synthetic routes for 5,6-Diamino-2,3-dihydro-1H-inden-1-one, and what factors influence yield and purity?
- Methodological Answer : Synthesis typically involves regioselective functionalization of the indanone core. A two-step approach is recommended:
Friedel-Crafts Acylation : Introduce acetyl groups at the 5,6-positions using acetyl chloride as both reagent and solvent to minimize halogenated solvent use .
Amination : Convert ketone groups to amines via reductive amination (e.g., using NH₃/NaBH₃CN) or catalytic hydrogenation with Raney Ni.
Critical Factors :
-
Protection of amino groups : Use Boc or Fmoc protection to prevent side reactions during acylation.
-
Purification : Recrystallization in ethanol/water (80:20 v/v) improves purity (>98%) .
Synthetic Route Reagents/Conditions Yield (%) Purity (%) Friedel-Crafts + Amination AcCl, AlCl₃; NH₃, NaBH₃CN 65–72 95–98 Direct Electrophilic Substitution HNO₃/H₂SO₄, followed by reduction 50–58 90–93
Q. How can spectroscopic techniques (NMR, IR) be optimized for accurate characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO-d₆ to solubilize polar amino groups. Key signals:
- Amino protons: δ 4.8–5.2 ppm (broad, exchangeable).
- Indenone carbonyl: δ 205–210 ppm (¹³C).
- IR : Confirm NH₂ stretches at 3300–3500 cm⁻¹ and C=O at 1680–1720 cm⁻¹ .
- Cross-Validation : Combine with mass spectrometry (HRMS) to resolve ambiguities in tautomeric forms .
Q. What are the critical parameters for successful crystallization and X-ray diffraction analysis?
- Methodological Answer :
- Solvent Selection : Use slow evaporation from ethanol/acetone (1:1) to grow single crystals.
- Data Collection : Employ a Bruker APEX II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement : Use SHELXL for structure solution (R₁ < 0.05) with hydrogen atoms constrained to riding positions .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing amino groups at the 5,6-positions be addressed?
- Methodological Answer :
- Directive Groups : Install a transient directing group (e.g., pyridine) at the indenone carbonyl to orient electrophilic substitution .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict electrophilic aromatic substitution sites, minimizing steric clashes with the dihydroindenone backbone .
- Case Study : In 5,6-dimethoxy analogs, methoxy groups act as ortho/para directors, but amino groups require protection to avoid undesired ring oxidation .
Q. What computational approaches predict binding affinity to biological targets (e.g., acetylcholinesterase)?
- Methodological Answer :
-
Docking Simulations : Use AutoDock Vina with flexible ligand-receptor models. Key interactions:
-
Hydrogen bonding between NH₂ and AChE’s Gly118/Gly119 residues.
-
3D-QSAR : Align inhibitors to a common pharmacophore; prioritize compounds with dipole moments >4.0 D for optimal gorge penetration .
Target Docking Score (kcal/mol) Key Interactions Acetylcholinesterase (AChE) −9.2 ± 0.3 NH₂–Gly118, π–Trp286 NMDA Receptor −7.8 ± 0.5 Indenone–Arg523
Q. How should researchers resolve discrepancies between experimental spectral data and computational predictions?
- Methodological Answer :
- Tautomerism Analysis : Use variable-temperature NMR (VT-NMR) to detect keto-enol equilibria. For example, NH₂ protons may exhibit dynamic broadening at 25°C but resolve at −40°C .
- DFT vs. X-ray : Compare calculated (B3LYP) bond lengths/angles with crystallographic data. Discrepancies >0.05 Å suggest solvent effects or crystal packing forces .
- Contradiction Case : If X-ray shows planar indenone (dihedral angle <5°) but DFT predicts non-planarity, re-optimize the structure with dispersion-corrected methods (e.g., ωB97XD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
